3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one
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Overview
Description
3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, condensation reactions, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,5,5-trimethyl-6,7,11,12-tetrahydro-5H-cyclopenta[c]furo[2,3-f]pyrano[2,3-h]chromen-9(10H)-one include:
- 1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-, ®-
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- (R,5E,9E)-8-Methoxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple ring systems and functional groups
Properties
Molecular Formula |
C20H20O4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5,9,9-trimethyl-3,8,14-trioxapentacyclo[11.7.0.02,6.07,12.016,20]icosa-1,4,6,12,16(20)-pentaen-15-one |
InChI |
InChI=1S/C20H20O4/c1-10-9-22-18-14(10)17-13(7-8-20(2,3)24-17)16-15(18)11-5-4-6-12(11)19(21)23-16/h9H,4-8H2,1-3H3 |
InChI Key |
ISUDVZFEGRJOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C3C4=C(CCC4)C(=O)OC3=C5CCC(OC5=C12)(C)C |
Origin of Product |
United States |
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